molecular formula C23H24BrN5O2S B10944342 3-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-N-[2-methyl-4-oxo-6-propylthieno[2,3-D]pyrimidin-3(4H)-YL]benzamide

3-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-N-[2-methyl-4-oxo-6-propylthieno[2,3-D]pyrimidin-3(4H)-YL]benzamide

Cat. No.: B10944342
M. Wt: 514.4 g/mol
InChI Key: AYVVCPKQHYCWOZ-UHFFFAOYSA-N
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Description

3-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-N-[2-methyl-4-oxo-6-propylthieno[2,3-D]pyrimidin-3(4H)-YL]benzamide is a complex organic compound that features a pyrazole ring, a thienopyrimidine core, and a benzamide group

Preparation Methods

The synthesis of 3-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-N-[2-methyl-4-oxo-6-propylthieno[2,3-D]pyrimidin-3(4H)-YL]benzamide involves multiple steps, starting with the preparation of the pyrazole and thienopyrimidine intermediates. The reaction conditions typically include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated synthesis equipment .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2).

    Coupling Reactions: Utilizing reagents like Grignard reagents or organolithium compounds.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-N-[2-methyl-4-oxo-6-propylthieno[2,3-D]pyrimidin-3(4H)-YL]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved can vary depending on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar compounds include other pyrazole and thienopyrimidine derivatives, such as:

  • 3-Bromo-1-methyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole
  • 3-Bromo-5-(4-methoxyphenyl)-4H-1,2,4-triazole

These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture. The uniqueness of 3-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-N-[2-methyl-4-oxo-6-propylthieno[2,3-D]pyrimidin-3(4H)-YL]benzamide lies in its combination of the pyrazole, thienopyrimidine, and benzamide moieties, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C23H24BrN5O2S

Molecular Weight

514.4 g/mol

IUPAC Name

3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N-(2-methyl-4-oxo-6-propylthieno[2,3-d]pyrimidin-3-yl)benzamide

InChI

InChI=1S/C23H24BrN5O2S/c1-5-7-18-11-19-22(32-18)25-15(4)29(23(19)31)27-21(30)17-9-6-8-16(10-17)12-28-14(3)20(24)13(2)26-28/h6,8-11H,5,7,12H2,1-4H3,(H,27,30)

InChI Key

AYVVCPKQHYCWOZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(S1)N=C(N(C2=O)NC(=O)C3=CC=CC(=C3)CN4C(=C(C(=N4)C)Br)C)C

Origin of Product

United States

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